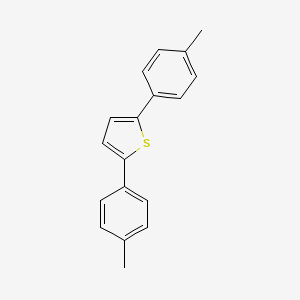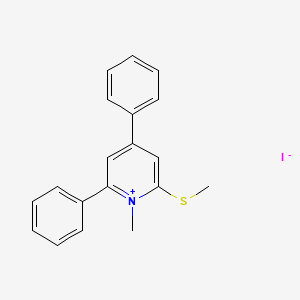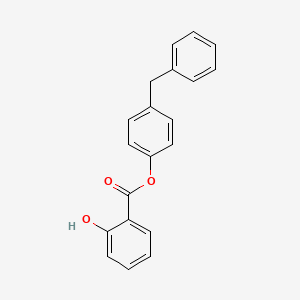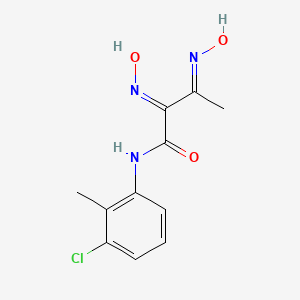
(2E,3E)-N-(3-chloro-2-methylphenyl)-2,3-bis(hydroxyimino)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,3E)-N-(3-chloro-2-methylphenyl)-2,3-bis(hydroxyimino)butanamide is a synthetic organic compound that belongs to the class of hydroxyimino derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E,3E)-N-(3-chloro-2-methylphenyl)-2,3-bis(hydroxyimino)butanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method might include the condensation of 3-chloro-2-methylaniline with a suitable dicarbonyl compound, followed by the introduction of hydroxyimino groups through oximation reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reactors might be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
(2E,3E)-N-(3-chloro-2-methylphenyl)-2,3-bis(hydroxyimino)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert hydroxyimino groups to amines.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E,3E)-N-(3-chloro-2-methylphenyl)-2,3-bis(hydroxyimino)butanamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound might exhibit biological activity, such as antimicrobial or anticancer properties. Researchers could explore its potential as a lead compound for drug development, studying its interactions with biological targets.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of (2E,3E)-N-(3-chloro-2-methylphenyl)-2,3-bis(hydroxyimino)butanamide would depend on its specific applications. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2E,3E)-N-(3-chloro-2-methylphenyl)-2,3-bis(hydroxyimino)butanamide include other hydroxyimino derivatives and substituted anilines. Examples might include:
- N-(3-chloro-2-methylphenyl)-2-hydroxyiminoacetamide
- N-(3-chloro-2-methylphenyl)-3-hydroxyiminopropanamide
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of two hydroxyimino groups. This unique structure could confer distinct chemical and biological properties, making it a compound of interest for further research and development.
Propriétés
Formule moléculaire |
C11H12ClN3O3 |
|---|---|
Poids moléculaire |
269.68 g/mol |
Nom IUPAC |
(2E,3E)-N-(3-chloro-2-methylphenyl)-2,3-bis(hydroxyimino)butanamide |
InChI |
InChI=1S/C11H12ClN3O3/c1-6-8(12)4-3-5-9(6)13-11(16)10(15-18)7(2)14-17/h3-5,17-18H,1-2H3,(H,13,16)/b14-7+,15-10+ |
Clé InChI |
ZUMDPIAOTGGJFT-IXQOFYBQSA-N |
SMILES isomérique |
CC1=C(C=CC=C1Cl)NC(=O)/C(=N/O)/C(=N/O)/C |
SMILES canonique |
CC1=C(C=CC=C1Cl)NC(=O)C(=NO)C(=NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


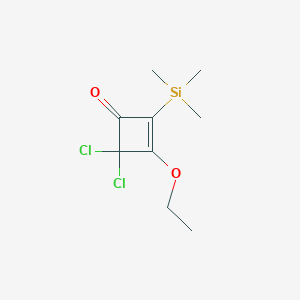
![2-[(E)-cyclohexylmethylideneamino]-1-hydroxyguanidine;4-methylbenzenesulfonic acid](/img/structure/B14413453.png)
![6-Nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2-benzofuran-1(3H)-one](/img/structure/B14413460.png)
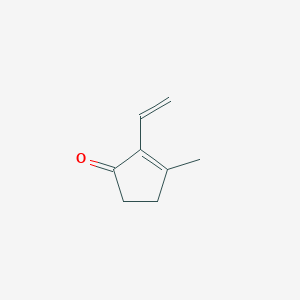
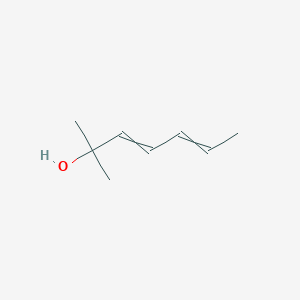

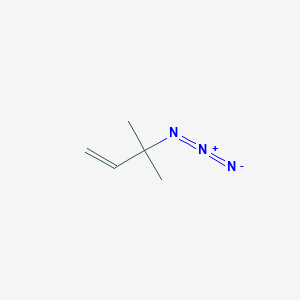
![4-[(Oxolan-2-yl)methyl]cyclohex-2-en-1-one](/img/structure/B14413481.png)
![5-Bromo-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14413492.png)

